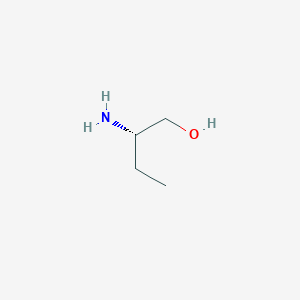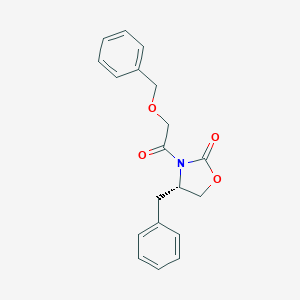
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one
Übersicht
Beschreibung
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, or 3-MFMB, is a compound of interest in the field of organic chemistry. It is a colorless, volatile liquid with a molecular weight of 146.2 g/mol. 3-MFMB is of particular interest due to its potential applications in the synthesis of other compounds, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: has shown promise as a potential volatile secondary metabolite with anticancer properties. In silico studies have predicted the activity of this compound against cancer cells, with a focus on identifying less toxic and highly efficient drugs . The compound’s activity was predicted using pretrained neural networks, and its toxicity was assessed to ensure safety in potential therapeutic applications .
Drug Discovery
The use of cheminformatics tools has enabled the prediction of similar structured drugs based on the compound’s drug fingerprints. This approach aids in the selection of compounds with lower toxicity and higher efficiency. The identified compounds are then docked with their respective targets to determine the binding affinity, which is crucial for the drug development process .
Pharmacological Research
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: is being explored for its pharmacological effects against various diseases. Its principal chemical components, such as flavonoids and terpenes, contribute to its potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory activities .
Traditional Medicine
This compound is derived from Elsholtziaciliata , a plant used in traditional Chinese medicine. The plant has been historically used to treat a range of ailments, including fever, edema, rheumatism, indigestion, and nephritis. The compound’s role in traditional medicine underscores its potential for broader therapeutic use .
Antioxidant Properties
The antioxidant activity of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is of significant interest due to its potential to neutralize free radicals. This property is beneficial in preventing oxidative stress, which is implicated in various chronic diseases and aging processes .
Essential Oil Composition
As a volatile oil, this compound is a key constituent in essential oils obtained from plants. Essential oils are widely used for their aromatic properties and are also incorporated into medicinal formulations for their health benefits .
Computational Modeling
The compound’s structure and properties have been studied using computational modeling techniques. These studies help in understanding the molecular interactions and stability of the compound, which are essential for its application in various scientific fields .
Synthetic Chemistry
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one: serves as a building block in synthetic chemistry for the creation of complex molecules. Its unique structure allows for the synthesis of new compounds with potential applications in material science and pharmaceuticals .
Wirkmechanismus
Target of Action
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is a natural volatile compound which is a secondary metabolite of the plant . The primary targets of this compound have been identified through insilico studies . These targets are crucial in the treatment of cancer .
Mode of Action
The compound interacts with its targets by docking with them . This interaction elucidates the binding affinity of the drug . The compound’s mode of action is primarily based on its ability to bind to these targets and produce the required activity .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to changes in various biochemical pathways, ultimately affecting the progression of diseases like cancer .
Result of Action
The result of the action of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is expected to be beneficial in the treatment of cancer . The compound has been identified as less toxic and highly efficient, making it a promising candidate for cancer treatment .
Eigenschaften
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVDCOWPBJQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340399 | |
| Record name | Elsholtzione, .alpha.-dehydro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6138-88-1 | |
| Record name | Dehydroelsholtzia ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elsholtzione, .alpha.-dehydro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)


![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
